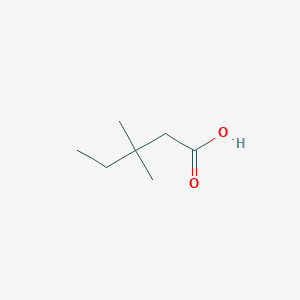

3,3-Dimethylpentanoic acid

Descripción general

Descripción

3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Uses : 3,3-Dimethylpentanoic acid derivatives have been synthesized for various applications. For instance, methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, synthesized via a Grignard reagent carbonated with 14CO2, has been utilized in chemical studies for its unique properties (Sieving, 1987).

Biological and Pharmaceutical Applications

- In Medical Research : Studies have looked into the biological effects of derivatives of 3,3-Dimethylpentanoic acid. For example, certain derivatives were found to possess strong estrogenic activity in clinical assays (Sturnick & Gargill, 1952).

- Astrobiology : Interestingly, gas chromatographic-mass spectral analyses of meteorites have shown that certain amino acids, like 2-amino-2,3-dimethylpentanoic acid, occur in excess in meteoritic samples. This suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

Environmental and Chemical Engineering

- Environmental Chemistry : The chlorination of pharmaceuticals, such as gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), and the formation of chlorinated by-products have been documented, indicating the transformation of pharmaceuticals in wastewater treatments (Krkošek et al., 2011).

Material Science

- Synthetic Lubricants : Esters of branched-chain acids like 3,3-dimethylpentanoic acid have been evaluated as base fluids for synthetic lubricants, particularly for aircraft gas turbine engines. Their physical characteristics and oxidative resistance are crucial factors in these applications (Chao et al., 1979).

Propiedades

IUPAC Name |

3,3-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPURPFNAFBQPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415229 | |

| Record name | 3,3-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpentanoic acid | |

CAS RN |

3177-74-0 | |

| Record name | 3,3-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)

![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)